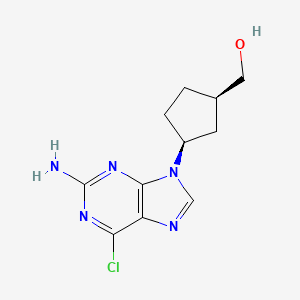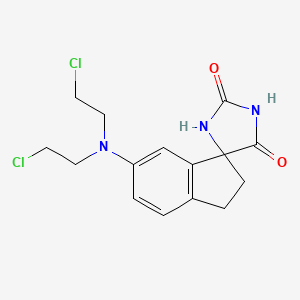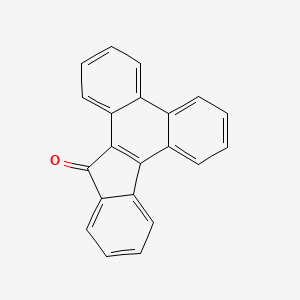
13H-Indeno(2,1-l)phenanthren-13-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13H-Indeno(2,1-l)phenanthren-13-one: is a polycyclic aromatic ketone with a complex structure that includes fused rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 13H-Indeno(2,1-l)phenanthren-13-one involves the iron-catalyzed double annulation of 2-alkynyl biaryls. This reaction is initiated by the activation of acetal and proceeds under mild conditions to yield the desired product with high efficiency . The reaction typically uses iron(III) chloride as a catalyst and proceeds in the presence of a suitable solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the scalability of the iron-catalyzed method makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 13H-Indeno(2,1-l)phenanthren-13-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur on the aromatic rings of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: 13H-Indeno(2,1-l)phenanthren-13-one is used as a building block in organic synthesis
Biology and Medicine: Research has explored the potential biological activities of derivatives of this compound. These compounds may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties, making them candidates for drug development.
Industry: In the industrial sector, this compound and its derivatives are used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 13H-Indeno(2,1-l)phenanthren-13-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, in biological systems, it may inhibit or activate enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- 13H-Indeno(1,2-l)phenanthren-13-one
- 13H-Indeno(1,2-c)phenanthren-13-one
- 13H-Indeno(2,1-c)phenanthren-13-one
Comparison: While these compounds share a similar core structure, the position of the fused rings and functional groups can significantly affect their chemical properties and reactivity. 13H-Indeno(2,1-l)phenanthren-13-one is unique due to its specific ring fusion pattern, which influences its electronic properties and makes it particularly suitable for certain applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
83589-46-2 |
|---|---|
Formule moléculaire |
C21H12O |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
pentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15,17,19-decaen-21-one |
InChI |
InChI=1S/C21H12O/c22-21-18-12-6-5-11-17(18)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)20(19)21/h1-12H |
Clé InChI |
BAOGBBGACLJBCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
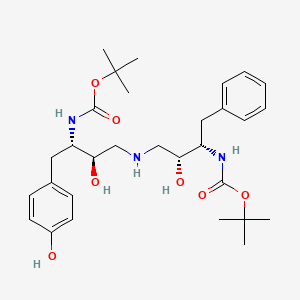
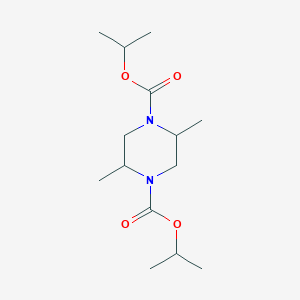
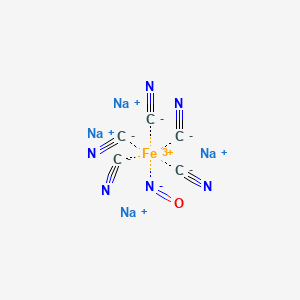
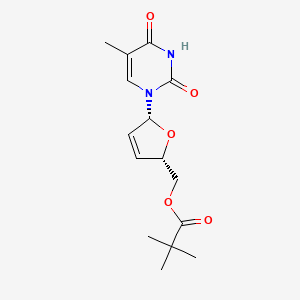
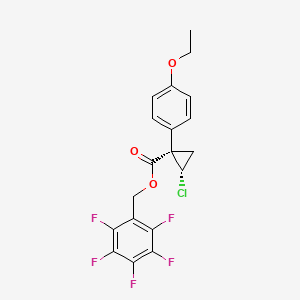
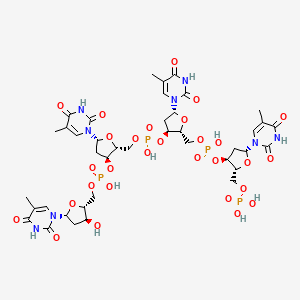
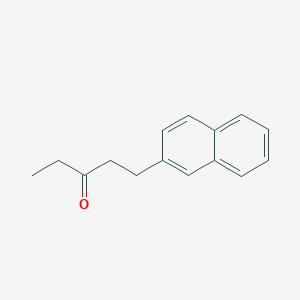
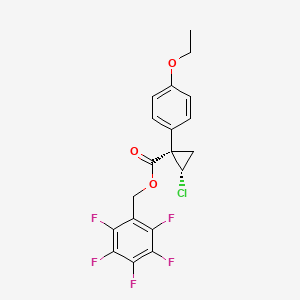

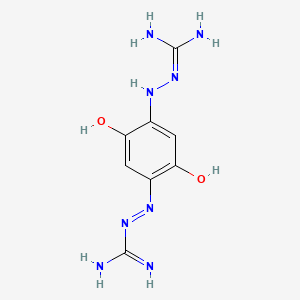
![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798494.png)
